molecular formula C10H15N5O11P2 B119241 Guanosine-5'-diphosphate CAS No. 157420-46-7

Guanosine-5'-diphosphate

Cat. No. B119241
M. Wt: 443.2 g/mol
InChI Key: QGWNDRXFNXRZMB-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-5'-diphosphate (GDP) is a nucleotide that plays a crucial role in many biological processes. It is a precursor for the synthesis of guanosine triphosphate (GTP), which is an important molecule involved in energy transfer and signal transduction. GDP is also involved in the regulation of protein synthesis and cellular metabolism.

Scientific Research Applications

Bacterial Adaptation and Survival

Guanosine-5'-diphosphate (GDP) plays a crucial role in bacterial survival in limited environments. It acts as a global transcription-regulator of genes related to significant bacterial metabolic processes. Understanding the molecular mechanisms of GDP is key to comprehending how bacteria adapt to extreme circumstances through the stringent response (Wu & Xie, 2009).

Biosynthesis in Escherichia coli

In Escherichia coli, the synthesis of GDP and related nucleotides occurs under various physiological conditions, such as glucose or amino acid starvation. This synthesis has significant implications for the regulation of stable RNA and DNA synthesis (Edlin & Donini, 1971).

Modulation of Nucleotides in Biochemical Processes

GDP is an integral part of the biosynthesis pathways of guanosine nucleotides. Manipulating these pathways can enhance the production of certain compounds, such as GDP-l-fucose, in recombinant Escherichia coli, indicating its importance in biochemical engineering and production (Lee et al., 2012).

Role in Gene Expression and Metabolism

GDP plays a significant role in gene expression, metabolism, and growth in microorganisms. Its detection and quantification are vital for understanding these processes, as demonstrated in studies involving sensitive detection methods in bacteria (Chen et al., 2018).

Characterization and Structure Confirmation

The structure of guanosine tetraphosphate, which includes GDP, has been confirmed through nuclear magnetic resonance spectroscopy. This structural understanding is essential for grasping its role in various biological processes (Que et al., 1973).

Quantification Techniques in Biochemistry

Advanced techniques like ion chromatography coupled with high-resolution mass spectrometry have been developed to accurately quantify GDP and related nucleotides in complex biochemical matrices. This advancement highlights the importance of GDP in various biological and biochemical studies (Patacq et al., 2018).

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163254
Record name Guanosine diphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanosine-5'-diphosphate

CAS RN

146-91-8, 157420-46-7
Record name GDP
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Record name Guanosine diphosphate
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Record name Guanosine-5'-Diphosphate
Source DrugBank
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Record name Guanosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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